3-Propylpyrazine-2-carboxylic acid
Description
Pyrazine-2-carboxylic acid derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. These compounds are characterized by a pyrazine ring substituted with a carboxylic acid group at the 2-position and varying functional groups at the 3-position, which significantly influence their physicochemical and biological properties.
Properties
CAS No. |
113282-87-4 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-propylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-7(8(11)12)10-5-4-9-6/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
KYUSQICLICBNJA-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN=C1C(=O)O |
Canonical SMILES |
CCCC1=NC=CN=C1C(=O)O |
Synonyms |
Pyrazinecarboxylic acid, 3-propyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl groups (e.g., methyl) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
- Aromatic substituents (e.g., phenyl) raise molecular weight and melting points due to enhanced π-π stacking interactions .
- Polar groups (e.g., amino, hydroxy) improve solubility in polar solvents but may reduce thermal stability .
Research Findings and Data Gaps
- Computational Insights: Theoretical studies on 3-aminopyrazine-2-carboxylic acid reveal intramolecular hydrogen bonding, stabilizing its zwitterionic form in solution .
- Safety Profiles : 3-Methylpyrazine-2-carboxylic acid requires careful handling due to unclassified hazards, while safety data for phenyl and hydroxy analogs remain sparse .
- Missing Data : Specific parameters for 3-propyl derivatives (e.g., synthetic protocols, bioactivity) are absent in the literature, necessitating further exploration.
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